Perifosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

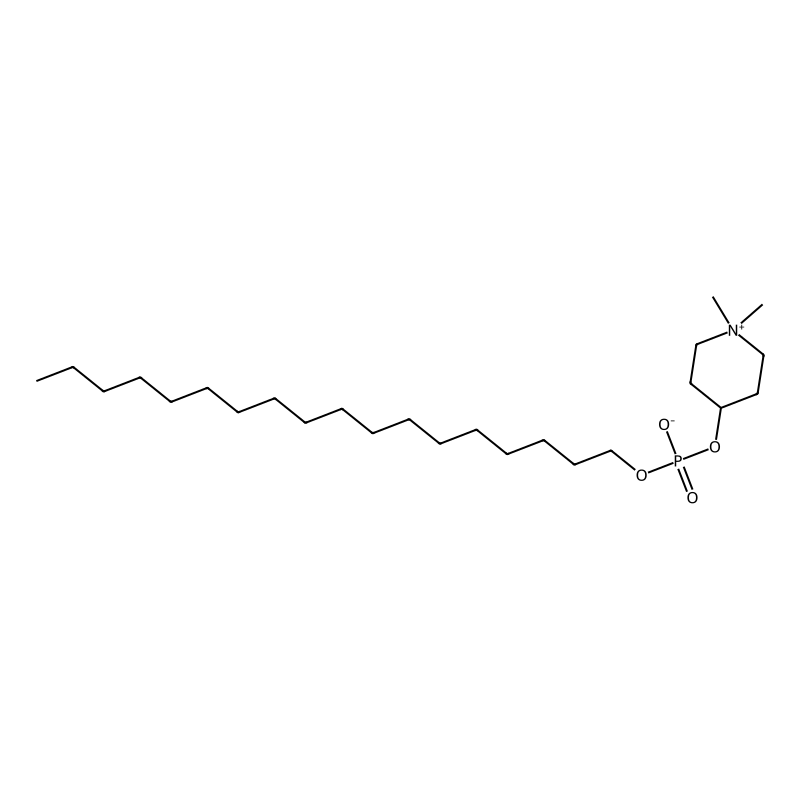

SMILES

solubility

Synonyms

Canonical SMILES

Perifosine is an orally bioavailable, synthetic alkylphosphocholine that functions as a potent inhibitor of the serine/threonine kinase Akt (Protein Kinase B). As a structural analog of phospholipids, it primarily acts by binding to the pleckstrin homology (PH) domain of Akt, which prevents the kinase's translocation to the cell membrane and subsequent activation, without directly inhibiting upstream kinases like PI3K or PDK1. This mechanism interrupts a critical signaling pathway frequently overactive in cancer, which governs cell proliferation, survival, and metabolism. Its established in vitro anti-proliferative activity, with IC50 values typically in the low micromolar range (0.6–8.9 µM) across various cancer cell lines, makes it a subject of extensive research.

References

- [1] Kondapaka, S. B., et al. Perifosine, a novel alkylphospholipid, inhibits protein kinase B activation. Molecular cancer therapeutics 2.11 (2003): 1093-1103.

- [2] Patel, V., et al. Perifosine, a novel alkylphospholipid, induces p21WAF1 expression in squamous carcinoma cells through a p53-independent pathway, leading to loss in cyclin-dependent kinase activity and cell cycle arrest. Cancer research 62.5 (2002): 1401-1409.

- [3] Perifosine. PubChem Compound Summary for CID 148177. National Center for Biotechnology Information. Accessed April 24, 2026.

- [4] Richardson, P. G., et al. Perifosine: update on a novel Akt inhibitor. Current opinion in oncology 22.6 (2010): 588-595.

Substituting Perifosine with other Akt inhibitors is often unfeasible due to its unique mechanism and structure, which lead to distinct experimental outcomes. Unlike ATP-competitive inhibitors (e.g., GSK690693) or other allosteric inhibitors (e.g., MK-2206) that target the kinase domain, Perifosine's action at the PH domain and its integration into the cell membrane confer a different biological activity profile. For example, in thyroid cancer cells, MK-2206 acts synergistically with BRAF/MEK inhibitors, whereas Perifosine exhibits strong antagonism, a critical difference in combination screening workflows. Furthermore, its alkylphospholipid structure results in activities beyond direct Akt inhibition, including the modulation of other signaling pathways like JNK and ERK, which are not replicated by more target-specific kinase inhibitors. These differences mean that data generated with Perifosine cannot be reliably reproduced or extrapolated using a mechanistically different compound.

References

- [1] Richardson, P. G., et al. Perifosine: update on a novel Akt inhibitor. Current opinion in oncology 22.6 (2010): 588-595.

- [2] Liu, R., Liu, D., & Xing, M. The Akt inhibitor MK2206 synergizes, but perifosine antagonizes, the BRAF(V600E) inhibitor PLX4032 and the MEK1/2 inhibitor AZD6244 in the inhibition of thyroid cancer cells. The Journal of Clinical Endocrinology & Metabolism, 97(2), E173–E182 (2012).

- [3] Momota, H., et al. Perifosine, an oral bioactive novel alkylphospholipid, inhibits Akt and induces in vitro and in vivo cytotoxicity in human multiple myeloma cells. Blood, 105(2), 706-713 (2005).

- [4] Zitzmann-Kolbe, S., et al. Perifosine-mediated Akt inhibition in neuroendocrine tumor cells: role of specific Akt isoforms. Endocrine-Related Cancer, 18(6), 675-688 (2011).

Handling & Formulation: Superior Aqueous Solubility Compared to Insoluble Competitors

Perifosine demonstrates significant practical advantages in laboratory handling due to its high solubility in aqueous buffers. It is soluble in PBS (pH 7.2) at approximately 10 mg/mL and in water up to 100 mM (~46 mg/mL). This contrasts sharply with many kinase inhibitors, including the widely used Akt inhibitor MK-2206, which are often practically insoluble in aqueous solutions and require DMSO for stock preparation. For example, some datasheets for MK-2206 list its water solubility as negligible, mandating the use of organic solvents like DMSO or ethanol.

| Evidence Dimension | Solubility in Aqueous Buffer (PBS, pH 7.2) |

| Target Compound Data | Approx. 10 mg/mL |

| Comparator Or Baseline | MK-2206: Generally reported as insoluble in water, requiring DMSO. |

| Quantified Difference | Qualitatively high aqueous solubility vs. practical insolubility. |

| Conditions | Standard laboratory solvent conditions for stock preparation and cell culture media dilution. |

High aqueous solubility simplifies experiment preparation, avoids potential artifacts from organic solvents in sensitive cell assays, and allows for direct formulation in physiological buffers for in vivo work.

Differential Efficacy: Stronger In Vitro Antitumor Effects than Parent Compound Miltefosine

Perifosine was developed as an analog of miltefosine with the goal of improved therapeutic properties. In broad in vitro screening across various cancer models, including melanoma, nervous system, lung, prostate, colon, and breast cancer, Perifosine demonstrated antitumor activity that was comparable to or stronger than that of its parent drug, miltefosine. In studies on Leishmania parasites, which share some relevant pathways, Perifosine was also found to be superior to miltefosine in killing promastigotes in vitro.

| Evidence Dimension | In Vitro Antitumor Effect |

| Target Compound Data | Activity is similar to or stronger than miltefosine. |

| Comparator Or Baseline | Miltefosine: The parent alkylphosphocholine compound. |

| Quantified Difference | Qualitatively described as stronger in multiple preclinical models. |

| Conditions | In vitro screening against various human cancer cell lines (e.g., melanoma, lung, prostate). |

This demonstrates a clear performance improvement over the precursor compound, justifying the selection of Perifosine for researchers seeking the highest potency within this specific structural class.

Distinct Combinatorial Behavior: Antagonistic Interaction Compared to Synergistic MK-2206

The choice between Perifosine and other Akt inhibitors can produce opposite outcomes in combination studies. In thyroid cancer cells with BRAF(V600E) and PIK3CA mutations, the allosteric Akt inhibitor MK-2206 acted synergistically with BRAF inhibitor PLX4032 and MEK inhibitor AZD6244 to inhibit cell growth (Combination Index < 1). In stark contrast, Perifosine showed strong antagonism when combined with the same agents (Combination Index > 1). This was attributed to Perifosine's unique induction of G2 cell cycle arrest, which was reversed by the G1 arrest caused by the other inhibitors.

| Evidence Dimension | Combination Index (CI) with PLX4032 or AZD6244 |

| Target Compound Data | CI > 1 (Strong Antagonism) |

| Comparator Or Baseline | MK-2206: CI < 1 (Synergism) |

| Quantified Difference | Opposite combinatorial effect (synergism vs. antagonism). |

| Conditions | Thyroid cancer cells harboring both BRAF(V600E) and PIK3CA mutations. |

This provides critical selection criteria for researchers designing combination therapy experiments, as substituting Perifosine for another Akt inhibitor could fundamentally invalidate the experimental hypothesis and results.

Investigating Akt-Driven Malignancies Where Aqueous Formulation is Critical

For in vitro studies on sensitive cell lines or in vivo models requiring direct administration in physiological buffers, Perifosine's high aqueous solubility makes it a preferred choice over Akt inhibitors that necessitate DMSO or other organic solvents, thereby minimizing solvent-induced artifacts.

Probing Non-Canonical Signaling by Alkylphosphocholines in Cancer Models

When the research goal is to study the broader effects of membrane-interacting alkylphosphocholines, Perifosine serves as the more potent tool compared to its parent compound, miltefosine. Its activity extends beyond simple Akt inhibition to include modulation of MAPK pathways, making it suitable for exploring complex signaling crosstalk.

Dissecting Resistance Mechanisms or Antagonistic Drug Interactions

Based on direct comparative evidence, Perifosine is the correct tool for studying antagonistic interactions with the MAPK pathway. Researchers aiming to understand why dual pathway inhibition can fail, or to induce and study such antagonism, should select Perifosine over synergistic inhibitors like MK-2206.

References

- [3] Gali-Muhtasib, H., & Talhouk, R. Perifosine, an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity. Expert opinion on investigational drugs, 19(11), 1287-1304 (2010).

- [4] Richardson, P. G., et al. Perifosine: update on a novel Akt inhibitor. Current opinion in oncology 22.6 (2010): 588-595.

- [5] Liu, R., Liu, D., & Xing, M. The Akt inhibitor MK2206 synergizes, but perifosine antagonizes, the BRAF(V600E) inhibitor PLX4032 and the MEK1/2 inhibitor AZD6244 in the inhibition of thyroid cancer cells. The Journal of Clinical Endocrinology & Metabolism, 97(2), E173–E182 (2012).

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (90%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H360 (90%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H362 (90%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H372 (90%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

Mechanism of Action

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Use Classification

Dates

2: Kim MN, Ro SW, Kim DY, Kim DY, Cho KJ, Park JH, Lim HY, Han KH. Efficacy of perifosine alone and in combination with sorafenib in an HrasG12V plus shp53 transgenic mouse model of hepatocellular carcinoma. Cancer Chemother Pharmacol. 2015 Jun 3. [Epub ahead of print] PubMed PMID: 26037205.

3: Testen A, Podlipec R, Mravljak J, Orthmann A, Šentjurc M, Zeisig R, Štrancar J, Koklic T. How perifosine affects liposome-encapsulated drug delivery across a cell barrier. Ther Deliv. 2015 Apr;6(4):423-41. doi: 10.4155/tde.14.127. PubMed PMID: 25996042.

4: Ríos-Marco P, Ríos A, Jiménez-López JM, Carrasco MP, Marco C. Cholesterol homeostasis and autophagic flux in perifosine-treated human hepatoblastoma HepG2 and glioblastoma U-87 MG cell lines. Biochem Pharmacol. 2015 Jul 1;96(1):10-9. doi: 10.1016/j.bcp.2015.04.015. Epub 2015 Apr 28. PubMed PMID: 25934232.

5: Cole DE, Lester-McCully CM, Widemann BC, Warren KE. Plasma and cerebrospinal fluid pharmacokinetics of the Akt inhibitor, perifosine, in a non-human primate model. Cancer Chemother Pharmacol. 2015 May;75(5):923-8. doi: 10.1007/s00280-015-2711-1. Epub 2015 Mar 5. PubMed PMID: 25740692.

6: Zhang J, Hong Y, Shen J. Combination treatment with perifosine and MEK-162 demonstrates synergism against lung cancer cells in vitro and in vivo. Tumour Biol. 2015 Feb 20. [Epub ahead of print] PubMed PMID: 25697899.

7: Guidetti A, Carlo-Stella C, Locatelli SL, Malorni W, Mortarini R, Viviani S, Russo D, Marchianò A, Sorasio R, Dodero A, Farina L, Giordano L, Di Nicola M, Anichini A, Corradini P, Gianni AM. Phase II study of perifosine and sorafenib dual-targeted therapy in patients with relapsed or refractory lymphoproliferative diseases. Clin Cancer Res. 2014 Nov 15;20(22):5641-51. doi: 10.1158/1078-0432.CCR-14-0770. Epub 2014 Sep 19. PubMed PMID: 25239609.

8: Figg WD, Monga M, Headlee D, Shah A, Chau CH, Peer C, Messman R, Elsayed YA, Murgo AJ, Melillo G, Ryan QC, Kalnitskiy M, Senderowicz AM, Hollingshead M, Arbuck SG, Sausville EA. A phase I and pharmacokinetic study of oral perifosine with different loading schedules in patients with refractory neoplasms. Cancer Chemother Pharmacol. 2014 Nov;74(5):955-67. doi: 10.1007/s00280-014-2569-7. Epub 2014 Sep 3. PubMed PMID: 25183650.

9: Tomiyasu H, Goto-Koshino Y, Fujino Y, Ohno K, Tsujimoto H. Antitumour effect and modulation of expression of the ABCB1 gene by perifosine in canine lymphoid tumour cell lines. Vet J. 2014 Jul;201(1):83-90. doi: 10.1016/j.tvjl.2014.04.002. Epub 2014 Apr 13. PubMed PMID: 24881508.

10: Koklic T. Perifosine induced release of contents of trans cell-barrier transport efficient liposomes. Chem Phys Lipids. 2014 Oct;183:50-9. doi: 10.1016/j.chemphyslip.2014.05.006. Epub 2014 May 23. PubMed PMID: 24863642.

Explore Compound Types